N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide
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Overview
Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide” is a compound that has been studied for its potential biological activities . It is part of a series of compounds synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This design led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Scientific Research Applications
Carbonic Anhydrase Inhibition
A study found that benzenesulfonamides incorporating various moieties showed low nanomolar activity against human carbonic anhydrase II, a cytosolic enzyme. These compounds significantly inhibited carbonic anhydrases IX and XII, which are tumor-associated isoforms, suggesting potential applications in cancer therapy (Alafeefy et al., 2015).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. The study found that the sulfonamide derivative plays a crucial role in interaction with DNA and exhibits antiproliferative activity in cellular models, suggesting its potential in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial Agents
Sulfonamide derivatives have been synthesized and evaluated as antimicrobial agents. These studies indicate that sulfonamide-containing compounds can serve as potent antimicrobial agents with potential applications in combating infectious diseases (Khalid et al., 2016).
Antioxidant and Enzyme Inhibitory Profile
Sulphonamides incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant properties and inhibitory profile against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The study indicates these compounds' potential in developing treatments for neurodegenerative and pigmentation disorders (Lolak et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, and their reduction leads to a decrease in inflammation .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and preventing the formation of prostaglandins, the compound reduces the inflammatory response .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit inhibitory activities against various enzymes and proteins
Cellular Effects
Benzothiazole derivatives have been reported to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c20-15-5-1-4-8-18(15)27(24,25)21-13-14-9-11-23(12-10-14)19-22-16-6-2-3-7-17(16)26-19/h1-8,14,21H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYOPIGJCXZBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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